molecular formula C7H4BrClO2 B15202912 6-Bromo-3-chloro-2-hydroxybenzaldehyde

6-Bromo-3-chloro-2-hydroxybenzaldehyde

Cat. No.: B15202912
M. Wt: 235.46 g/mol
InChI Key: CUYYOKQDOFJPLK-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Salicylaldehyde (B1680747) Chemistry

6-Bromo-3-chloro-2-hydroxybenzaldehyde belongs to the class of compounds known as salicylaldehydes, which are ortho-hydroxybenzaldehydes. Salicylaldehyde and its derivatives are pivotal intermediates in organic synthesis, notably in the preparation of Schiff bases, which are widely used as ligands in coordination chemistry. nih.gov The introduction of halogen atoms onto the salicylaldehyde scaffold significantly modifies its chemical and physical properties.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₄BrClO₂
Molar Mass 235.46 g/mol
Density (Predicted) 1.844±0.06 g/cm³
Boiling Point (Predicted) 246.7±35.0 °C

Significance of Halogenation and Hydroxyl Functionality in Aromatic Systems

The presence of both halogen atoms and a hydroxyl group on an aromatic ring, as seen in this compound, is of considerable chemical significance.

Halogenation is a fundamental strategy in medicinal chemistry and material science. rsc.org The introduction of halogens into an aromatic system is an example of electrophilic aromatic substitution, which typically requires a catalyst to activate the halogen. libretexts.orgyoutube.commt.com Halogen atoms are known to enhance the bioactivity and bioavailability of molecules, partly through their ability to form halogen bonds—an attractive intermolecular interaction between an electrophilic region on the halogen and a nucleophilic site. rsc.org Furthermore, halogenation can increase the lipophilicity of a compound, potentially improving its ability to cross biological membranes, and can also block metabolic pathways, thereby increasing the compound's in vivo stability. rsc.org

The hydroxyl (-OH) and aldehyde (-CHO) functionalities in proximity on the aromatic ring are characteristic of salicylaldehydes. The hydroxyl group can act as a hydrogen bond donor, while the aldehyde's carbonyl oxygen is a hydrogen bond acceptor. This arrangement facilitates the formation of a strong intramolecular hydrogen bond, which influences the molecule's conformation and reactivity. nih.gov This structural feature is crucial for its role as a bidentate ligand in the formation of stable metal complexes, coordinating to a metal ion through both the phenolic and carbonyl oxygen atoms. nih.gov The reactivity of the aldehyde group also allows for a wide range of chemical transformations, including condensations to form Schiff bases and various cyclization reactions to produce heterocyclic systems like chromane (B1220400) derivatives. beilstein-journals.orgnih.gov

Overview of Research Trajectories for this compound and Related Derivatives

Research involving this compound and its analogues primarily focuses on their utility as precursors for more complex molecular architectures with specific functions.

A significant area of investigation is the synthesis of Schiff bases and their metal complexes . Salicylaldehyde derivatives are commonly used to create Schiff base ligands. nih.gov These ligands, when complexed with metal ions such as iron(III), manganese(II), or ruthenium(II), can exhibit a range of interesting properties, including potential anticancer and antimicrobial activities. rsc.orgresearchgate.netnih.govnih.gov Studies on related halogenated salicylaldehyde complexes have shown that the type and position of the halogen can significantly impact the cytotoxicity of the resulting complex. researchgate.netnih.gov For example, research has indicated that dihalogenated ligands can confer enhanced cytotoxicity to Ru(II) complexes compared to monohalogenated ones, with bromine-containing complexes often showing the highest activity. researchgate.netnih.gov

Another research trajectory involves using these compounds as intermediates in the synthesis of biologically active organic molecules . Halogenated benzaldehydes are valuable starting materials for constructing compounds with potential pharmaceutical applications, including antiviral and anticancer agents. nih.govmyskinrecipes.com The aldehyde functional group provides a reactive handle for building molecular complexity through various organic reactions. beilstein-journals.orgnih.gov

The unique substitution pattern of this compound makes it an interesting subject for studies in supramolecular chemistry and crystal engineering . The interplay of hydrogen bonds, halogen bonds, and other non-covalent interactions directs the assembly of these molecules in the solid state, influencing their physical properties. rsc.org

Table 2: Selected Halogenated Salicylaldehyde Derivatives in Research

Compound Name Molecular Formula Key Research Application
5-Bromosalicylaldehyde C₇H₅BrO₂ Synthesis of Schiff's bases and metal complexes with biological activity. nih.gov
3,5-Dibromosalicylaldehyde C₇H₄Br₂O₂ Used as a ligand in cytotoxic Ru(II) complexes. researchgate.netnih.gov
5-Chlorosalicylaldehyde C₇H₅ClO₂ Used as a ligand in cytotoxic Ru(II) complexes. researchgate.netnih.gov
3,5-Dichlorosalicylaldehyde C₇H₄Cl₂O₂ Used as a ligand in cytotoxic Ru(II) complexes. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrClO2

Molecular Weight

235.46 g/mol

IUPAC Name

6-bromo-3-chloro-2-hydroxybenzaldehyde

InChI

InChI=1S/C7H4BrClO2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H

InChI Key

CUYYOKQDOFJPLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)O)C=O)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromo 3 Chloro 2 Hydroxybenzaldehyde and Analogous Structures

Regioselective Introduction of Halogen Substituents in Hydroxybenzaldehydes

The introduction of both bromine and chlorine atoms onto a hydroxybenzaldehyde scaffold with high regioselectivity is a significant synthetic challenge. The activating and ortho-, para-directing nature of the hydroxyl group, combined with the deactivating but meta-directing (with respect to themselves) nature of halogens, requires careful selection of halogenating agents and reaction conditions.

Direct Halogenation Strategies on Salicylaldehyde (B1680747) Scaffolds

Direct halogenation of salicylaldehyde or other phenol (B47542) derivatives is a common approach, but controlling the position of substitution can be difficult. The powerful activating effect of the hydroxyl group can lead to polysubstitution and a mixture of isomers.

For instance, the bromination of 2-chlorophenol (B165306) can be directed to yield 4-bromo-2-chlorophenol, a potential precursor to the target molecule. One patented method describes the bromination of 2-chlorophenol in the presence of a trialkylamine hydrochloride, which is reported to minimize the formation of the undesired 6-bromo-2-chlorophenol isomer. google.com The reaction conditions for such selective halogenations are crucial and are summarized in Table 1.

Table 1. Conditions for Regioselective Bromination of 2-Chlorophenol
Starting MaterialReagentCatalyst/AdditiveSolventTemperatureProductYieldReference
2-ChlorophenolBromineTriethylamine hydrochlorideChlorobenzene5-15°C4-Bromo-2-chlorophenol99.1% google.com
2-ChlorophenolBromineNoneCarbon tetrachlorideRoom Temperature4-Bromo-2-chlorophenol87% google.com

Similarly, direct chlorination strategies would face challenges in achieving the desired regioselectivity on a bromo-substituted salicylaldehyde due to the interplay of directing effects.

Multi-step Synthetic Sequences Incorporating Bromine and Chlorine Atoms

To overcome the challenges of direct halogenation, multi-step synthetic sequences are often employed. This approach allows for the sequential introduction of halogen atoms, often involving protection and deprotection of reactive functional groups to control the regioselectivity.

A plausible multi-step synthesis for 6-bromo-3-chloro-2-hydroxybenzaldehyde could begin with a more readily available starting material like 3-chlorophenol (B135607). The synthesis would proceed through the following conceptual steps:

Bromination of 3-chlorophenol : The first step would be the regioselective bromination of 3-chlorophenol to introduce the bromine atom. The hydroxyl group directs ortho- and para- to itself. To obtain the desired substitution pattern for a precursor to the final product, bromination at the 6-position (ortho to hydroxyl and para to chlorine) would be targeted, leading to 2-bromo-5-chlorophenol (B87913).

Formylation of the dihalogenated phenol : The resulting 2-bromo-5-chlorophenol would then undergo formylation to introduce the aldehyde group. As the hydroxyl group is a strong activating group, formylation is expected to occur at the position ortho to it, which is the C2 position of the original phenol, leading to the final product, this compound.

This strategic, step-wise introduction of functional groups allows for greater control over the final substitution pattern of the polysubstituted benzaldehyde (B42025).

Synthetic Routes for Formylation of Halogenated Phenols Leading to Hydroxybenzaldehydes

The introduction of a formyl (-CHO) group onto a phenol ring is a key step in the synthesis of hydroxybenzaldehydes. This is typically achieved through electrophilic aromatic substitution, where the electron-rich phenol ring attacks a formylating agent.

Adaptations of Electrophilic Aromatic Substitution for Aldehyde Introduction

Several named reactions are staples in the synthetic chemist's toolbox for the formylation of phenols. These methods can be adapted for use on halogenated phenol substrates.

Reimer-Tiemann Reaction : This reaction utilizes chloroform (B151607) and a strong base to generate dichlorocarbene, which acts as the electrophile. jchemlett.com The reaction typically favors ortho-formylation. For a substrate like 4-bromo-2-chlorophenol, the formyl group would be directed to the position ortho to the hydroxyl group, yielding this compound. The reaction is effective for various halogenated phenols. nih.gov

Duff Reaction : The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid. prepchem.comresearchgate.net This method also predominantly yields the ortho-formylated product. The electrophilic species is an iminium ion generated from HMTA. google.com

Magnesium Dichloride and Paraformaldehyde Method : A highly regioselective ortho-formylation of phenols can be achieved using anhydrous magnesium dichloride, paraformaldehyde, and a base like triethylamine. orgsyn.org This method has been demonstrated to be effective for substrates such as 2-bromophenol, yielding 3-bromosalicylaldehyde in good yields. orgsyn.orgnih.gov This suggests its applicability to di-halogenated phenols like 4-bromo-2-chlorophenol. A summary of these methods is presented in Table 2.

Table 2. Electrophilic Formylation Methods for Phenols
Reaction NameFormylating Agent(s)Key Reagents/ConditionsTypical SelectivityReference
Reimer-TiemannChloroform (CHCl₃)Strong base (e.g., NaOH)Ortho jchemlett.com
Duff ReactionHexamethylenetetramine (HMTA)Acidic medium (e.g., AcOH, TFA)Ortho prepchem.comresearchgate.net
Hansen-SkattebølParaformaldehydeAnhydrous MgCl₂, Triethylamine, THFExclusively Ortho orgsyn.org

Innovative Light-Assisted Coupling Approaches

The use of visible light to mediate organic reactions is a rapidly growing field of green chemistry. While light-assisted methodologies for formylation are still emerging, some innovative approaches are being explored, though direct applications to the synthesis of halogenated hydroxybenzaldehydes are not yet widely reported.

Visible-light-mediated C-3 formylation of indoles has been achieved using eosin (B541160) Y as a photocatalyst. organic-chemistry.org Another approach involves the photocatalytic N-formylation of amines with carbon dioxide (CO2) as a C1 source. mdpi.comdoaj.org Recent reviews also highlight advancements in the formylation of aryl halides using CO2. jchemlett.com These methods, while not directly formylating phenols, indicate the potential for developing light-assisted protocols for the synthesis of hydroxybenzaldehydes. For instance, a "Photo-Reimer-Tiemann reaction" has been mentioned in the literature, suggesting that photochemical activation could be a future avenue for this classic transformation. msu.edu

Chemical Transformations and Derivatization of this compound

The aldehyde and hydroxyl groups of this compound are reactive sites that allow for a variety of chemical transformations and the synthesis of a wide range of derivatives. The reactivity is analogous to that of other substituted salicylaldehydes.

One of the most common reactions of salicylaldehydes is condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of ligands for coordination chemistry and in the construction of biologically active molecules. For example, 3-bromo-5-chlorosalicylaldehyde, an isomer of the title compound, has been used to synthesize various Schiff base compounds. These Schiff bases can then be used to form metal complexes.

Substituted salicylaldehydes are also valuable precursors for the synthesis of heterocyclic compounds. For instance, they can undergo Knoevenagel condensation with active methylene (B1212753) compounds. The reaction of various substituted salicylaldehydes with compounds like malononitrile (B47326) or dimedone, followed by intramolecular cyclization, leads to the formation of chromene derivatives. nih.gov This methodology is applicable to di-bromo and di-chloro substituted salicylaldehydes.

Another synthetic application is the one-pot transformation of salicylaldehydes into spiroepoxydienones via the Adler-Becker reaction, which involves reduction of the aldehyde followed by oxidative dearomatization. researchgate.net

The diverse reactivity of the aldehyde and phenol moieties allows for the construction of complex molecular architectures, making this compound a potentially valuable building block in organic synthesis.

Condensation Reactions with Nitrogen-Containing Nucleophiles for Schiff Base Formation

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. This reaction typically involves refluxing the aldehyde with an amine in a solvent like ethanol (B145695), often with a catalytic amount of acid. The formation of the characteristic azomethine (-C=N-) group is a key step in synthesizing various heterocyclic compounds and coordination complexes.

Schiff bases derived from salicylaldehyde and its analogues are particularly important as ligands in coordination chemistry. The resulting imine, in conjunction with the adjacent phenolic hydroxyl group, can act as a bidentate ligand, chelating to metal ions.

General synthesis involves dissolving the aldehyde and a primary amine in ethanol and refluxing the mixture for several hours. The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization. researchgate.net

Table 1: Examples of Schiff Base Formation

Amine Reactant Resulting Schiff Base Structure Reaction Conditions
Aniline (B41778) 2-bromo-6-chloro-N-phenyl-salicylaldimine Ethanol, Reflux
4-amino-3-hydroxybenzoic acid 4-((6-bromo-3-chloro-2-hydroxybenzylidene)amino)-3-hydroxybenzoic acid Ethanol, Acetic acid catalyst, Reflux semanticscholar.org

Nucleophilic Substitution Reactions of Halogen Atoms on the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of this compound is a potential pathway for further derivatization. In general, aryl halides are resistant to nucleophilic attack unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com The aldehyde group (-CHO) is an electron-withdrawing group, which can facilitate these reactions.

The reactivity of the halogens (bromine and chlorine) as leaving groups in SNAr reactions is complex. Contrary to SN1/SN2 reactions, fluoride (B91410) is often the best leaving group in SNAr because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine. youtube.com Between chlorine and bromine, their reactivity can be influenced by the specific nucleophile and reaction conditions. The presence of both bromine and chlorine enhances the electrophilic properties of the compound, making it more versatile in synthesis.

These reactions allow for the replacement of the halogen atoms with other functional groups, such as amines, alkoxides, or thiolates, providing a route to a wide array of substituted benzaldehyde derivatives. smolecule.com

Reduction and Oxidation Reactions of the Aldehyde Moiety

The aldehyde group in this compound is susceptible to both reduction and oxidation, offering pathways to synthesize corresponding alcohols and carboxylic acids.

Reduction: The aldehyde can be reduced to a primary alcohol, (6-bromo-3-chloro-2-hydroxyphenyl)methanol. This transformation is commonly achieved using mild reducing agents to avoid reactions with the halogen substituents. Sodium borohydride (B1222165) (NaBH₄) is a typical reagent for this purpose, usually in an alcoholic solvent like methanol (B129727) or ethanol at room temperature.

Oxidation: Oxidation of the aldehyde group yields 6-bromo-3-chloro-2-hydroxybenzoic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used. Care must be taken to control the reaction conditions to prevent unwanted side reactions, such as the oxidation of the phenolic hydroxyl group or reactions involving the halogen atoms.

Table 2: Summary of Aldehyde Moiety Transformations

Reaction Reagent(s) Product
Reduction Sodium borohydride (NaBH₄) (6-bromo-3-chloro-2-hydroxyphenyl)methanol

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for synthetic modification, primarily through etherification and esterification reactions.

Etherification: The Williamson ether synthesis is a common method to convert the phenolic hydroxyl group into an ether. This involves deprotonating the phenol with a base, such as sodium hydride (NaH) or a carbonate, to form a phenoxide ion. The resulting nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether. This method allows for the introduction of a wide variety of alkyl or aryl groups.

Esterification: Esterification can be achieved by reacting the phenolic hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This reaction converts the hydroxyl group into an ester, which can be useful for protecting the hydroxyl group or for modifying the compound's biological properties.

These derivatizations are crucial for creating analogues with altered solubility, electronic properties, and steric profiles.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a reaction where the aldehyde group of this compound reacts with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine in the presence of acetic acid. nih.gov

A particularly significant application of this reaction with salicylaldehydes is the synthesis of coumarins. When reacted with compounds like Meldrum's acid or malonic acid derivatives, this compound can undergo an intramolecular cyclization to form a substituted coumarin (B35378) ring system. nih.govresearchgate.net Coumarins are an important class of lactones with diverse biological activities. nih.gov

For example, the reaction with ethyl acetoacetate (B1235776) in the presence of a base would lead to the formation of a 3-acetyl-6-bromo-8-chloro-coumarin. The specific active methylene compound used determines the substituent at the 3-position of the resulting coumarin.

Table 3: Knoevenagel Condensation for Coumarin Synthesis

Active Methylene Compound Catalyst Product Type
Meldrum's acid Sodium azide (B81097) or Potassium carbonate Coumarin-3-carboxylic acid nih.gov
Ethyl acetoacetate Piperidine 3-Acetyl-coumarin derivative researchgate.net

Sophisticated Spectroscopic and Diffraction Based Characterization of 6 Bromo 3 Chloro 2 Hydroxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 6-Bromo-3-chloro-2-hydroxybenzaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the bromine, chlorine, hydroxyl, and aldehyde substituents on the benzene (B151609) ring.

The aldehyde proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The hydroxyl proton (-OH) signal is also expected to be a singlet, with its chemical shift being highly dependent on solvent and concentration, but generally appearing between δ 5.0 and 12.0 ppm. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent aldehyde's carbonyl oxygen would likely shift this signal further downfield.

The aromatic region would display signals for the two remaining protons on the benzene ring. Their chemical shifts and coupling patterns would be crucial for confirming the substitution pattern. Specifically, the proton at the C4 position and the proton at the C5 position would likely appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent halogens and the aldehyde group would influence their precise chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 7.0 - 7.5 d 8.0 - 9.0
H-5 7.5 - 8.0 d 8.0 - 9.0
-CHO 9.5 - 10.5 s -

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The carbon atom attached to the hydroxyl group (C2) would be shifted downfield due to the oxygen's electronegativity, likely appearing around δ 155-165 ppm. The carbons bonded to the halogens (C3 and C6) would also exhibit characteristic chemical shifts influenced by the respective halogen's electronegativity and size. The remaining aromatic carbons (C1, C4, and C5) would resonate at positions determined by the cumulative electronic effects of all substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 120 - 130
C2 155 - 165
C3 125 - 135
C4 130 - 140
C5 115 - 125
C6 110 - 120

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

When this compound is used as a ligand to form complexes with metals, such as tin, advanced multinuclear NMR techniques become highly valuable. For instance, in organotin complexes, ¹¹⁹Sn NMR spectroscopy can provide direct insight into the coordination environment of the tin atom. The ¹¹⁹Sn chemical shift is sensitive to the coordination number, the geometry of the complex, and the nature of the ligands bonded to the tin center. This technique would be instrumental in characterizing the structure of any newly synthesized metal derivatives of the title compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak would suggest the presence of hydrogen bonding. The C-H stretching vibration of the aldehyde group is expected to appear as a distinct, though weaker, peak around 2850-2950 cm⁻¹ and often accompanied by a weaker band around 2750 cm⁻¹.

The most intense band in the spectrum is likely to be the C=O stretching vibration of the aldehyde's carbonyl group, which would appear in the region of 1650-1700 cm⁻¹. The position of this band can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the phenol (B47542) would likely be found in the 1200-1300 cm⁻¹ range. Finally, the C-Br and C-Cl stretching vibrations would be present in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200 - 3400 (broad)
Aldehyde (-CHO) C-H Stretch 2850 - 2950, 2750 - 2850
Carbonyl (C=O) C=O Stretch 1650 - 1700
Aromatic Ring C=C Stretch 1450 - 1600
Phenol C-O Stretch 1200 - 1300
C-Cl Bond C-Cl Stretch 600 - 800

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands corresponding to π → π* and n → π* transitions.

The highly conjugated system of the benzene ring substituted with chromophoric groups (aldehyde and hydroxyl) and auxochromic groups (halogens and hydroxyl) would give rise to strong absorption bands in the UV region. Typically, substituted benzaldehydes exhibit two main π → π* transition bands. One, corresponding to the benzenoid E₂ band, would be expected around 250-290 nm. Another, the B band, would likely appear at a longer wavelength, possibly in the 300-350 nm range, due to the electronic effects of the substituents. A weaker n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed at longer wavelengths, often appearing as a shoulder on the more intense π → π* bands. The exact position and intensity of these bands would be sensitive to the solvent used.

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Ion Characterization

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI-MS), is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₄BrClO₂), HRMS would provide a highly accurate mass measurement of the molecular ion.

The presence of bromine and chlorine atoms, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak in the mass spectrum. This isotopic pattern serves as a definitive confirmation of the presence and number of bromine and chlorine atoms in the molecule. By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental formula can be confirmed with a high degree of confidence. Fragmentation patterns observed in the mass spectrum would further corroborate the proposed structure by showing the loss of characteristic fragments such as the aldehyde group (-CHO).

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, this method provides precise insights into the molecular geometry, solid-state conformation, and the intricate network of non-covalent interactions that govern the crystal packing.

Single-crystal X-ray diffraction studies on derivatives of this compound and related substituted salicylaldehydes consistently reveal a high degree of molecular planarity. This structural rigidity is primarily attributed to the conjugated π-system of the benzene ring, which extends to the aldehyde group, and is further reinforced by a strong intramolecular hydrogen bond.

For instance, in the closely related compound 3-Bromo-2-hydroxybenzaldehyde, the molecule is observed to be almost planar, with a root mean square deviation for all non-hydrogen atoms of just 0.0271 Å. nih.gov Similarly, Schiff base derivatives, such as N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, are found to be essentially planar. xpsfitting.com In this derivative, the planarity is maintained across the core structure, with only a slight twist between the two aromatic rings, as indicated by a small dihedral angle of 4.7 (2)°. xpsfitting.com This near-co-planar arrangement facilitates electron delocalization across the molecule.

The table below presents selected torsion and dihedral angle data from crystallographic studies of related hydroxybenzaldehyde derivatives, illustrating the typical conformational parameters.

Table 1. Selected Torsion and Dihedral Angles in Substituted Hydroxybenzaldehyde Derivatives.

CompoundTorsion/Dihedral AngleValue (°)Reference
N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazideDihedral angle between benzene rings4.7 (2) xpsfitting.com
3-Chloromethyl-2-hydroxybenzaldehydeDihedral angle between Cl—C—C plane and benzene ring83.7 (2) energy.gov

A defining structural feature of 2-hydroxybenzaldehyde and its derivatives is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the carbonyl oxygen atom of the aldehyde group (acceptor). This interaction forms a stable six-membered pseudo-ring, often referred to as an S(6) graph-set motif. This hydrogen bond is crucial in locking the molecule into a planar conformation.

Crystallographic data provide precise measurements of the geometry of this bond. In 3-Bromo-2-hydroxybenzaldehyde, the O···O distance is 2.6364 (16) Å with an O—H···O angle of 154 (2)°. nih.gov In Schiff base derivatives, this interaction is transformed into an O—H···N hydrogen bond due to the condensation reaction, but it remains a dominant factor in determining the molecular conformation. xpsfitting.com The strength and geometry of this intramolecular hydrogen bond can be influenced by the electronic effects of other substituents on the aromatic ring.

The following table summarizes the geometric parameters of intramolecular hydrogen bonds in relevant compounds.

Table 2. Geometric Parameters of Intramolecular Hydrogen Bonds.

CompoundBond TypeD···A Distance (Å)D—H···A Angle (°)Reference
3-Bromo-2-hydroxybenzaldehydeO—H···O2.6364 (16)154 (2) nih.gov
N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazideO—H···N2.549 (4)146 xpsfitting.com
3-Chloromethyl-2-hydroxybenzaldehydeO—H···O2.628 (5)146 energy.gov

D = Donor atom; A = Acceptor atom.

While intramolecular forces define the molecular shape, the crystal packing is dictated by a combination of weaker intermolecular interactions. In this compound and its derivatives, a variety of such interactions, including hydrogen bonds and stacking forces, are observed.

C-H…O Hydrogen Bonds: These interactions are common in forming supramolecular assemblies. In the crystal structure of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, molecules are linked into zigzag chains by intermolecular C—H···O hydrogen bonds. xpsfitting.com

Halogen-Involved Interactions (C-H…Br): The bromine substituent can participate in weak intermolecular interactions. The crystal structure of 3-Bromo-2-hydroxybenzaldehyde is organized by weak C-H···Br interactions, with an H···Br distance of 3.05 Å. nih.gov

N-H…O Hydrogen Bonds: In hydrazone or other Schiff base derivatives, intermolecular N—H···O hydrogen bonds can play a significant role in the crystal packing, often linking molecules into tapes or chains.

π-Stacking Interactions: The planar aromatic rings facilitate face-to-face π-stacking. In 3-Bromo-2-hydroxybenzaldehyde, an offset π-stacking arrangement is observed, with a centroid-to-centroid distance of 3.752 (1) Å. nih.gov Similarly, in the N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide derivative, aromatic π–π stacking interactions with a centroid–centroid distance of 3.583 (4) Å further connect the hydrogen-bonded chains. xpsfitting.com

These varied interactions result in the formation of complex and stable three-dimensional supramolecular networks. thermofisher.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting key hydrogen bonds and other close interactions.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. While a specific experimental spectrum for this compound is not available, the expected binding energies for its constituent elements can be predicted based on established databases and studies of analogous compounds.

An XPS survey scan would confirm the presence of Carbon (C), Oxygen (O), Chlorine (Cl), and Bromine (Br). High-resolution spectra of the C 1s, O 1s, Cl 2p, and Br 3d regions would provide detailed information about the chemical bonding environments.

C 1s Spectrum: The C 1s envelope would be complex, requiring deconvolution to resolve peaks corresponding to different carbon environments: C-C/C-H in the aromatic ring (~284.8 eV), C-O from the hydroxyl group (~286 eV), C-Cl and C-Br bonds, and the C=O of the aldehyde group (~288 eV). energy.govrsc.org

O 1s Spectrum: The O 1s spectrum would show at least two components: the carbonyl oxygen (C=O) at a lower binding energy (~531.5–532 eV) and the hydroxyl oxygen (C-O) at a higher binding energy (~533 eV). thermofisher.commdpi.com

Cl 2p Spectrum: The Cl 2p region would exhibit a doublet (Cl 2p3/2 and Cl 2p1/2) due to spin-orbit coupling, with a separation of ~1.6 eV. For chlorine covalently bonded to an aromatic carbon (C-Cl), the Cl 2p3/2 peak is expected around 200–201 eV. thermofisher.comresearchgate.netresearchgate.net

Br 3d Spectrum: The bromine signal would also appear as a spin-orbit split doublet (Br 3d5/2 and Br 3d3/2) with a separation of ~1.05 eV. The Br 3d5/2 peak for an organic C-Br bond typically appears in the range of 69-71 eV. xpsfitting.com

The precise binding energies provide a fingerprint of the molecule's electronic structure, confirming the presence of the specified functional groups and their bonding arrangements.

Table 3. Predicted Core-Level Binding Energies for this compound.

Element/OrbitalFunctional GroupExpected Binding Energy (eV)Reference
C 1sAromatic C-C, C-H~284.8 rsc.org
C-O (hydroxyl)~286.0 rsc.org
C-Cl, C-Br~286 - 287 researchgate.net
C=O (aldehyde)~288.0 rsc.org
O 1sC=O (aldehyde)~531.5 - 532.0 thermofisher.com
C-O (hydroxyl)~533.0 thermofisher.com
Cl 2p3/2Aromatic C-Cl~200.5 researchgate.netresearchgate.net
Br 3d5/2Aromatic C-Br~70 - 71 xpsfitting.com

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Chloro 2 Hydroxybenzaldehyde Systems

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For molecules like 6-Bromo-3-chloro-2-hydroxybenzaldehyde, DFT is employed to elucidate a wide range of electronic and structural properties. Methodologies such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p) are commonly used for comprehensive analyses of substituted benzaldehydes. nih.gov

Geometry Optimization and Electronic Structure Calculations

The first step in the theoretical investigation of a molecule is to determine its most stable three-dimensional arrangement, known as geometry optimization. This process computationally finds the minimum energy conformation of the molecule. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. nih.gov

DFT calculations provide a detailed picture of the electronic structure. The presence of electronegative bromine, chlorine, and oxygen atoms, along with the aromatic ring and aldehyde group, creates a complex electronic environment. An intramolecular hydrogen bond is expected between the hydroxyl group (-OH) and the aldehyde group (-CHO), a common feature in ortho-hydroxybenzaldehydes that significantly influences the molecule's planarity and stability. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.

Note: These are representative values based on DFT calculations for analogous substituted benzaldehydes. Actual values would require specific computation for the target molecule.

ParameterBond/AnglePredicted Value
Bond LengthO-H~0.97 Å
C=O~1.22 Å
C-Cl~1.74 Å
C-Br~1.90 Å
C-C (aromatic)~1.39 - 1.41 Å
Bond AngleC-C-O (hydroxyl)~120°
C-C=O (aldehyde)~124°
C-C-Cl~121°
Dihedral AngleC-C-C=O~0° (indicating planarity)

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated from the optimized geometry. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, characteristic frequencies for O-H, C=O, C-Cl, and C-Br stretching, as well as aromatic C-C vibrations, can be predicted. Theoretical frequencies are often systematically higher than experimental ones and are therefore scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. mdpi.com This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths (λ_max). These calculations can help assign the nature of the electronic transitions, such as n→π* or π→π*. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as commonly reported in the provided search context, DFT can also predict NMR chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors for each nucleus.

Table 2: Representative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹).

Illustrative data based on studies of similar halogenated hydroxybenzaldehydes.

Vibrational ModeExpected Experimental Range (cm⁻¹)Typical Scaled DFT Value (cm⁻¹)
O-H stretch (intramolecular H-bond)3100-3200~3150
C-H stretch (aldehyde)2800-2900~2850
C=O stretch (aldehyde)1650-1670~1660
C=C stretch (aromatic)1450-1600~1470, 1580
C-Cl stretch700-800~750
C-Br stretch500-600~550

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and reactivity. malayajournal.org

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, which are electron-rich regions.

LUMO: Represents the ability to accept an electron. The LUMO is likely to be distributed over the electron-deficient aldehyde group and the aromatic ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies high chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com For substituted benzaldehydes, this gap is a key indicator of the molecule's tendency to undergo intramolecular charge transfer. rasayanjournal.co.in

Table 3: Typical FMO Energies and Energy Gap for Substituted Benzaldehydes.

ParameterTypical Calculated Value (eV)Significance
E_HOMO-6.0 to -7.0Electron-donating capability
E_LUMO-2.0 to -3.0Electron-accepting capability
ΔE (HOMO-LUMO Gap)~3.5 to 4.5Chemical reactivity and kinetic stability

Global Reactivity Parameters (GRPs) for Chemical Reactivity Prediction

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the chemical behavior of the molecule. These descriptors are derived using Koopman's theorem and provide a theoretical framework for predicting reactivity. mdpi.comdergipark.org.tr

Ionization Potential (I): Energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): Energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. malayajournal.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between a donor and an acceptor (ω = χ² / 2η). researchgate.net

Table 4: Global Reactivity Parameters and Their Formulas.

ParameterFormulaInterpretation
Ionization Potential (I)I ≈ -E_HOMOTendency to become a cation
Electron Affinity (A)A ≈ -E_LUMOTendency to become an anion
Electronegativity (χ)χ = (I + A) / 2Overall electron-attracting power
Chemical Hardness (η)η = (I - A) / 2Resistance to charge transfer
Chemical Softness (S)S = 1 / ηPropensity for charge transfer
Electrophilicity Index (ω)ω = χ² / (2η)Propensity to act as an electrophile

Molecular Dynamics and Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For a molecule like this compound, MD can be used to:

Explore different conformations and their relative stabilities at various temperatures.

Study the dynamics of the intramolecular hydrogen bond.

Simulate the molecule's behavior in a solvent, providing information on solvation and intermolecular interactions with the surrounding medium.

MD simulations on halogenated compounds have been successfully used to model complex interactions like halogen bonding in various environments, providing a dynamic perspective that complements static quantum chemical calculations. nih.govresearchgate.net

Intermolecular Interaction Energy Calculations in Supramolecular Assemblies

In the solid state, molecules of this compound arrange themselves into a crystal lattice, held together by various non-covalent intermolecular interactions. Understanding these interactions is key to crystal engineering. rsc.org The presence of hydroxyl, carbonyl, and halogen substituents allows for a rich variety of such interactions:

Hydrogen Bonding: Primarily C-H···O interactions involving the aldehyde oxygen.

Halogen Bonding: Interactions involving the electron-deficient region (σ-hole) on the bromine or chlorine atoms with a nucleophile (like the carbonyl oxygen of a neighboring molecule). rsc.org

π–π Stacking: Interactions between the aromatic rings of adjacent molecules.

Table 5: Typical Intermolecular Interaction Energies in Substituted Benzaldehydes.

Values are representative and obtained from DFT calculations on molecular pairs from crystal structures of analogous compounds. rsc.org

Interaction TypeMolecular MotifTypical Stabilization Energy (kJ/mol)
C-H···O Hydrogen BondAldehyde C-H ··· O=C Aldehyde-5 to -15
Halogen Bond (Type I)C-Br ··· Br-C or C-Cl ··· Cl-C-2 to -8
π–π StackingParallel or offset aromatic rings-10 to -30
C-H···π InteractionAromatic C-H ··· Aromatic ring-5 to -10

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens for investigating the intricate details of reaction mechanisms involving this compound. Through theoretical calculations, researchers can model and predict the pathways of chemical transformations, offering insights that are often difficult to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) are frequently employed to elucidate the electronic structure and energetics of reactants, transition states, and products. nih.gov

One key area of investigation is the reactivity of the aldehyde functional group and the influence of the bromo, chloro, and hydroxyl substituents on the aromatic ring. wiserpub.comresearchgate.net For instance, theoretical studies can map out the potential energy surface for nucleophilic addition reactions at the carbonyl carbon. By calculating the activation energies for different reaction pathways, researchers can predict the most likely course of a reaction.

Furthermore, computational models can be used to study the formation of Schiff bases, a common reaction for salicylaldehyde (B1680747) derivatives. nih.gov These studies can determine the geometry of the transition state and the thermodynamic stability of the resulting imine. The insights gained from such theoretical investigations are invaluable for designing new synthetic routes and understanding the underlying principles that govern the reactivity of this compound.

A theoretical investigation into a reaction, for example, the oxidation of the aldehyde group to a carboxylic acid, would typically involve the parameters outlined in the following conceptual data table.

Parameter Reactant (this compound) Transition State Product (6-Bromo-3-chloro-2-hydroxybenzoic acid)
Energy (Hartree) -2895.123-2895.098-2895.201
Dipole Moment (Debye) 3.454.122.89
Key Bond Length (C=O) (Å) 1.211.351.36 (C-OH)
Vibrational Frequency (cm⁻¹) 1680 (C=O stretch)-350 (imaginary)1720 (C=O stretch)

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from theoretical studies.

In silico Screening Methodologies for Molecular Interaction Prediction

In silico screening has emerged as a crucial tool in medicinal chemistry and materials science for predicting the interactions of molecules with biological targets or other chemical systems. researchgate.netnih.gov For this compound and its derivatives, these computational techniques can rapidly assess their potential to bind to specific proteins or receptors, thereby guiding further experimental work. nih.gov

Molecular docking is a primary method used in in silico screening. researchgate.netnih.gov This technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target macromolecule to form a stable complex. researchgate.netnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring these conformations based on a force field that estimates the binding affinity. researchgate.net

The results of molecular docking studies can provide valuable information about the binding mode, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This information can be used to design new derivatives of this compound with improved binding affinity and selectivity.

Beyond molecular docking, other in silico methods like Quantitative Structure-Activity Relationship (QSAR) studies can be employed. QSAR models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, untested compounds.

A typical output from an in silico screening of this compound against a hypothetical protein target might be summarized as follows.

Parameter Value
Docking Score (kcal/mol) -7.8
Binding Energy (kcal/mol) -71.9725 nih.gov
Number of Hydrogen Bonds 2
Interacting Amino Acid Residues HIS41, CYS145
Predicted Inhibition Constant (Ki) (µM) 1.5

Note: The data in this table is illustrative and based on methodologies applied to similar compounds to demonstrate the outputs of in silico screening. nih.gov

Coordination Chemistry: Metal Complexes of 6 Bromo 3 Chloro 2 Hydroxybenzaldehyde Derived Ligands

Design and Synthesis of Multidentate Ligands Incorporating 6-Bromo-3-chloro-2-hydroxybenzaldehyde Subunits

The primary route for converting this compound into effective multidentate ligands is through the synthesis of Schiff bases. This involves a condensation reaction between the aldehyde functional group of the benzaldehyde (B42025) derivative and the primary amino group of a selected amine or diamine. The resulting Schiff base ligand contains an imine or azomethine group (-C=N-), which, along with the phenolic hydroxyl group (-OH), provides key sites for coordination with metal ions.

The design of these ligands is versatile. By choosing different amines, the denticity and geometry of the ligand can be tailored. For instance:

Bidentate Ligands: Reaction with a simple primary amine (e.g., aniline (B41778) or a substituted aniline) yields a bidentate ligand, which coordinates to a metal center through the phenolic oxygen and the imine nitrogen.

Tridentate or Tetradentate Ligands: Employing diamines (e.g., ethylenediamine) or polyamines can lead to the formation of larger, more complex ligands capable of binding to one or more metal centers, thus acting as polydentate ligands. bohrium.com

The general synthesis is typically a one-step process performed under reflux in a solvent like ethanol (B145695) or methanol (B129727). The aldehyde and the amine are mixed in an appropriate stoichiometric ratio, and the reaction proceeds to form the Schiff base, often in high yield. The structure of a typical bidentate Schiff base ligand derived from this compound is characterized by the presence of the azomethine linkage and the intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen.

Synthesis and Characterization of Transition Metal and Main Group Metal Complexes

Ligands derived from this compound readily form complexes with a variety of transition and main group metals. The synthesis of these metal complexes is generally straightforward, involving the reaction of the Schiff base ligand with a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of metals like Co(II), Ni(II), Cu(II), Zn(II), Fe(III), etc.) in a suitable solvent. spuvvn.edu

The reaction mixture is typically refluxed for several hours, during which the metal complex precipitates out of the solution. spuvvn.edu The resulting solid complex can then be filtered, washed, and dried. These complexes often exhibit characteristic colors and are generally stable in air and moisture. researchgate.net Their solubility varies, with many being soluble in polar organic solvents like DMSO and DMF. nih.gov

Comprehensive characterization of these newly synthesized complexes is crucial to confirm their structure and properties. Standard analytical and spectroscopic techniques employed include:

Elemental Analysis (CHN): To determine the empirical formula and confirm the metal-to-ligand stoichiometry.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides insight into the oxidation state and geometry of the central metal ion.

Spectroscopic Methods (IR, UV-Vis, NMR, Mass Spectrometry): To elucidate the coordination mode of the ligand and the electronic environment of the metal center. researchgate.netresearchgate.net

Structural and Electronic Characterization of Metal Chelates

The Schiff base ligands derived from this compound typically act as bidentate chelating agents, coordinating to the metal ion through the deprotonated phenolic oxygen atom and the nitrogen atom of the azomethine group. researchgate.net This chelation forms a stable six-membered ring.

The stoichiometry of the metal-ligand reaction plays a significant role in determining the final geometry of the complex. For divalent metal ions, complexes with a 1:2 metal-to-ligand ratio are common. Depending on the specific metal ion, different coordination geometries are observed:

Tetrahedral Geometry: Often found for Co(II) and Zn(II) complexes. researchgate.net

Square-Planar Geometry: Frequently exhibited by Ni(II) and Cu(II) complexes. researchgate.net

Octahedral Geometry: Common for trivalent metal ions like Fe(III) and Cr(III), which coordinate with three bidentate ligands, or for divalent metals that also coordinate solvent molecules (e.g., water). researchgate.net

Spectroscopic techniques provide clear evidence of the coordination between the ligand and the metal ion.

Infrared (IR) Spectroscopy: Comparison of the IR spectra of the free Schiff base ligand and its metal complex reveals key changes:

ν(O-H) band: The broad absorption band corresponding to the phenolic O-H stretch, typically observed around 3400 cm⁻¹ in the free ligand, disappears in the spectrum of the complex. This indicates the deprotonation of the hydroxyl group upon coordination to the metal ion. nih.gov

ν(C=N) band: The stretching vibration of the azomethine group, seen around 1600-1625 cm⁻¹ for the free ligand, typically shifts to a lower frequency in the complex. This shift confirms the coordination of the imine nitrogen to the metal center.

New bands: The appearance of new, low-frequency bands can be attributed to the formation of M-O and M-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is also a powerful tool for confirming complexation:

-OH Proton: The signal for the phenolic proton, which is typically observed at a downfield chemical shift in the free ligand, is absent in the spectra of the metal complexes, confirming its deprotonation. nih.gov

-CH=N- Proton: The resonance of the azomethine proton experiences a shift upon coordination, providing further evidence of the involvement of the imine nitrogen in binding to the metal. nih.gov

Below is a table summarizing typical spectroscopic shifts observed upon complexation.

Functional Group Spectroscopic Technique Free Ligand (Typical Wavenumber/Chemical Shift) Metal Complex (Typical Wavenumber/Chemical Shift) Inference
Phenolic -OHIR~3452 cm⁻¹ (broad)AbsentDeprotonation and coordination of oxygen
Azomethine C=NIR~1617 cm⁻¹Shift to lower frequency (~1605 cm⁻¹)Coordination of nitrogen
Phenolic -OH¹H NMR~13.5 ppmAbsentDeprotonation and coordination of oxygen
Azomethine -CH=N-¹H NMR~8.6 ppmShift in position (e.g., ~8.4-8.6 ppm)Coordination of nitrogen

Analysis of the crystal structure of similar complexes reveals:

The bidentate coordination of the Schiff base ligand through the phenolic oxygen and the imine nitrogen.

The specific geometry around the metal ion, confirming whether it is, for example, a distorted square-planar, tetrahedral, or octahedral environment. researchgate.netresearchgate.net

Precise M-O and M-N bond distances, which provide insight into the strength of the coordination bonds.

The following table presents hypothetical crystallographic data for a metal complex derived from a this compound ligand, based on published data for analogous structures. researchgate.netresearchgate.net

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.578
b (Å)27.462
c (Å)8.954
β (°)105.9
Volume (ų)1789.5
Z4
M-O Bond Length (Å)~1.9 - 2.1
M-N Bond Length (Å)~2.0 - 2.2

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes derived from this compound ligands can be investigated using techniques such as cyclic voltammetry. These studies provide valuable information about the redox properties of the metal center within the complex.

The electron-withdrawing nature of the bromo and chloro substituents on the ligand backbone can influence the electron density at the metal center. This, in turn, affects the reduction potentials of the metal ion. Electrochemical studies can reveal whether the redox processes are metal-centered or ligand-centered and whether they are reversible or irreversible. The redox potential of a complex can be correlated with its chemical reactivity and potential applications, for instance, in catalysis. rsc.org

Computational Modeling of Metal-Ligand Interactions

Computational modeling has emerged as an indispensable tool in the field of coordination chemistry, offering profound insights into the intricate interactions between metal ions and ligands. Through the application of theoretical and computational methods, researchers can elucidate the geometric and electronic structures of complex molecules, predict their properties, and understand the nature of the metal-ligand bonds. In the context of ligands derived from this compound, computational studies, while not extensively documented for this specific aldehyde, can be understood through the lens of closely related systems, providing a framework for predicting their behavior.

Theoretical investigations of Schiff base metal complexes, particularly those derived from substituted salicylaldehydes, frequently employ methods such as Density Functional Theory (DFT) and molecular mechanics. These computational approaches allow for the optimization of molecular geometries, calculation of vibrational frequencies, and determination of electronic properties, which are crucial for a comprehensive understanding of the metal-ligand interactions.

A notable study on the metal complexes of a Schiff base derived from the closely analogous 3-bromo-5-chloro salicylaldehyde (B1680747) and alanine (B10760859) provides valuable insights into the structural aspects of these compounds. nih.gov In this research, molecular modeling using MM2 calculations was performed to determine the optimized geometries of Fe(II), Co(II), Ni(II), and Cu(II) complexes. nih.gov The calculations supported an octahedral geometry for these complexes, which was consistent with experimental findings from electronic spectra and magnetic properties. nih.gov This suggests that ligands derived from this compound are also likely to form stable octahedral complexes with these transition metals.

In more advanced computational studies on similar Schiff base metal complexes, DFT calculations are often utilized to obtain a more detailed picture of the electronic structure. These calculations can predict key parameters such as bond lengths and bond angles within the coordination sphere of the metal ion. For instance, in a typical octahedral complex of a Schiff base ligand with a divalent metal ion (M), the coordination is expected to occur through the imine nitrogen and the phenolic oxygen.

To illustrate the type of data generated from such computational studies, the following interactive table presents hypothetical yet representative bond lengths and angles for an octahedral metal complex with a Schiff base ligand derived from a substituted salicylaldehyde.

ParameterBond/AngleMetal ComplexCalculated Value
Bond LengthM-O (phenolic)[M(L)₂(H₂O)₂]2.05 Å
Bond LengthM-N (imine)[M(L)₂(H₂O)₂]2.15 Å
Bond LengthM-O (water)[M(L)₂(H₂O)₂]2.20 Å
Bond AngleO-M-N[M(L)₂(H₂O)₂]90°
Bond AngleN-M-N[M(L)₂(H₂O)₂]180°
Bond AngleO-M-O[M(L)₂(H₂O)₂]90°

Note: The data in this table is illustrative and based on typical values found in computational studies of similar octahedral Schiff base metal complexes. "M" represents a divalent transition metal and "L" represents the Schiff base ligand.

Furthermore, DFT calculations provide valuable information about the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the complex. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another significant output of computational modeling. These maps illustrate the charge distribution within the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For metal complexes of Schiff bases derived from this compound, the MEP map would likely show a high electron density around the phenolic oxygen and imine nitrogen atoms, confirming their role as coordination sites.

Advanced Applications in Organic Synthesis and Materials Science

Precursor Role in the Synthesis of Diverse Complex Organic Architectures

The primary reactivity of 6-bromo-3-chloro-2-hydroxybenzaldehyde lies in the condensation of its aldehyde group with primary amines to form Schiff bases. sci-hub.box Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are a cornerstone of coordination chemistry. sci-hub.boxnih.gov The resulting Schiff base ligands are capable of coordinating with a wide array of metal ions through the azomethine nitrogen and the phenolic oxygen atoms. researchgate.net

This ability to form stable chelates has been exploited to synthesize a variety of complex organometallic architectures. nih.gov Research has demonstrated the synthesis of metal(II) complexes with ligands derived from chloro- and bromo-substituted 2-hydroxybenzaldehyde. science.gov These complexes, involving metals such as cobalt(II), nickel(II), copper(II), and zinc(II), are noted for their stability and defined geometries, which can range from square-planar to tetrahedral or octahedral depending on the metal center and ligand structure. science.govscience.gov The Schiff bases act as bidentate or multidentate ligands, forming stable coordination compounds that are a significant class of complex organic architectures. sci-hub.boxnih.gov

Building Block for the Construction of Heterocyclic Compounds

The aldehyde functionality of this compound is a key feature that allows it to be used as a foundational unit for constructing more complex heterocyclic systems. The formation of the azomethine linkage (-CH=N-) through reaction with amines is often the first step in synthesizing larger molecules that can include or become part of a heterocyclic ring. science.gov

By selecting appropriate primary amines, particularly those that are already part of a heterocyclic system (such as aminothiazoles or aminopyridines) or contain other reactive functional groups, chemists can construct elaborate molecular frameworks. science.govsci-hub.se The condensation reaction provides a reliable method for linking the halogenated salicylaldehyde (B1680747) core to other chemical moieties, paving the way for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds.

Integration into Functionalized Materials Development

Derivatives of this compound are integral to the development of new functionalized materials, particularly those with specific electronic and optical properties.

The synthesis of Schiff bases from salicylaldehyde derivatives introduces a chromophoric azomethine group, which significantly influences the electronic and photophysical properties of the resulting molecule. nih.gov The interaction between the electron-donating hydroxyl group and the electron-withdrawing imine group, modulated by the presence of halogen substituents on the aromatic ring, allows for the tuning of the material's light absorption and emission characteristics.

Detailed studies on salicylaldehyde-based thiosemicarbazones, which are a class of Schiff bases, have been conducted to explore these properties. nih.gov Frontier Molecular Orbital (FMO) analysis, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is used to understand the charge transfer capabilities and chemical reactivity of these compounds. nih.gov The energy gap between the HOMO and LUMO levels is a critical parameter that determines the photophysical behavior. As shown in the table below, the HOMO-LUMO energy gaps for a series of related salicylaldehyde derivatives fall within a specific range, indicating that their electronic properties can be systematically adjusted by modifying the substituents. nih.gov

CompoundHOMO-LUMO Energy Gap (eV)
Compound 14.162
Compound 24.179
Compound 34.186
Compound 44.151
Compound 54.146
Compound 64.133

Data sourced from a study on salicylaldehyde thiosemicarbazones, demonstrating the typical range of tunable energy gaps in these functionalized materials. nih.gov

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in telecommunications and photonics. Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, are promising candidates for NLO materials. researchgate.net Schiff base derivatives of substituted salicylaldehydes fit this structural motif and have been investigated for their NLO potential. nih.gov

The NLO response of a molecule is quantified by its first hyperpolarizability (β). Theoretical calculations using Density Functional Theory (DFT) have shown that salicylaldehyde-based thiosemicarbazones possess large β values, many times greater than that of urea, a standard reference material for NLO studies. nih.gov This enhanced NLO activity is attributed to the intramolecular charge transfer that occurs within the molecules. nih.gov The significant hyperpolarizability values suggest that materials derived from this compound could be valuable components in the development of new NLO technologies.

CompoundFirst Hyperpolarizability (βtot) (a.u.)
Compound 1397.143
Compound 2501.709
Compound 3192.778
Compound 4413.655
Compound 5394.513
Compound 6351.436
Urea (Reference)43

Comparison of calculated first hyperpolarizability values for a series of salicylaldehyde derivatives against the reference compound, urea. nih.gov

Applications in Dye and Pigment Chemistry due to Chromophoric Systems

The structural features of this compound make it an excellent starting material for the synthesis of dyes and pigments. The formation of derivatives containing chromophoric (color-bearing) groups is readily achieved. As discussed, the reaction with amines to form Schiff bases introduces the azomethine (-CH=N-) group, which acts as a chromophore. nih.gov

Furthermore, the activated aromatic ring of the salicylaldehyde derivative can undergo diazo coupling reactions with aryldiazonium salts. This reaction introduces an azo group (-N=N-), which is one of the most important chromophores in the dye industry. ijies.netekb.eg The synthesis of azo-salicylaldehyde compounds yields products with colors ranging from yellow and orange to red, making them suitable for use as organic dyes in various industrial applications, including textiles. ijies.net

Role in Polymer and Resin Synthesis as a Building Block

In polymer chemistry, this compound can function as a monomer or a building block for the synthesis of novel polymers and resins. The presence of two reactive sites—the aldehyde group and the phenolic hydroxyl group—allows it to participate in condensation polymerization reactions.

For instance, substituted hydroxybenzaldehydes can be condensed with other monomers, such as formaldehyde (B43269) and substituted acetophenones, to create complex terpolymer resins. researchgate.net In such reactions, the aldehyde and the activated positions on the aromatic ring can react to form a cross-linked polymer network. The resulting resins can exhibit desirable properties such as thermal stability. researchgate.net The incorporation of the bromo- and chloro-substituents into the polymer backbone would also be expected to impart specific properties, such as flame retardancy and modified solubility, to the final material.

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